Cas no 1183506-28-6 (1-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide)

1-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide is a specialized tetrahydronaphthalene derivative featuring both amino and carboxamide functional groups. Its unique structure, incorporating a methoxy substituent at the 6-position, makes it a valuable intermediate in organic synthesis and pharmaceutical research. The compound’s rigid tetrahydronaphthalene core provides a stable scaffold for further modifications, while the amino and carboxamide groups enhance its reactivity in amide coupling and condensation reactions. This molecule is particularly useful in the development of bioactive compounds, including potential CNS-active agents, due to its structural similarity to pharmacologically relevant motifs. Its well-defined chemical properties ensure consistent performance in synthetic applications.
1-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide structure
1183506-28-6 structure
商品名:1-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide
CAS番号:1183506-28-6
MF:C12H16N2O2
メガワット:220.267642974854
CID:6628258
PubChem ID:60795442

1-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide 化学的及び物理的性質

名前と識別子

    • 1-Amino-6-methoxy-1,2,3,4-tetrahydro-naphthalene-1-carboxylic acid amide
    • 1-Naphthalenecarboxamide, 1-amino-1,2,3,4-tetrahydro-6-methoxy-
    • 1-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide
    • BS-12333
    • CS-0363800
    • AKOS010011637
    • 1183506-28-6
    • SB80502
    • 1-amino-6-methoxy-3,4-dihydro-2H-naphthalene-1-carboxamide
    • インチ: 1S/C12H16N2O2/c1-16-9-4-5-10-8(7-9)3-2-6-12(10,14)11(13)15/h4-5,7H,2-3,6,14H2,1H3,(H2,13,15)
    • InChIKey: SCMZUVNKLIAALK-UHFFFAOYSA-N
    • ほほえんだ: C1(N)(C(N)=O)C2=C(C=C(OC)C=C2)CCC1

計算された属性

  • せいみつぶんしりょう: 220.121177757g/mol
  • どういたいしつりょう: 220.121177757g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 282
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.5
  • トポロジー分子極性表面積: 78.3Ų

じっけんとくせい

  • 密度みつど: 1.192±0.06 g/cm3(Predicted)
  • ふってん: 442.6±45.0 °C(Predicted)
  • 酸性度係数(pKa): 15.75±0.20(Predicted)

1-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1434470-1g
1-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide
1183506-28-6 97%
1g
¥3841.00 2024-08-09

1-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide 関連文献

1-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxamideに関する追加情報

Introduction to 1-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide (CAS No. 1183506-28-6)

1-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide, identified by its CAS number 1183506-28-6, is a structurally intriguing compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This tetrahydropyranocarbazole derivative exhibits a unique combination of functional groups, including an amino group and a methoxy substituent, which contribute to its versatile reactivity and potential biological activity. The compound’s scaffold is reminiscent of natural products and pharmacophores found in various bioactive molecules, making it a promising candidate for further exploration in drug discovery.

The chemical structure of 1-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide consists of a naphthalene core modified with a tetrahydropyran ring at the 1-position and an amide functional group at the 1-carboxyl position. This configuration allows for multiple sites of modification and interaction with biological targets. The presence of the amino group at the tetrahydropyran ring enhances the compound’s ability to engage in hydrogen bonding, a critical interaction motif in many drug-receptor complexes. Additionally, the methoxy group at the 6-position introduces polarity and electronic effects that can modulate the compound’s binding affinity and selectivity.

In recent years, there has been growing interest in tetrahydropyranocarbazole derivatives due to their reported bioactivities across various therapeutic areas. Studies have suggested that compounds with similar scaffolds may possess properties relevant to neurological disorders, anti-inflammatory actions, and even anticancer effects. The specific arrangement of functional groups in 1-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide positions it as a potential lead compound for further medicinal chemistry optimization.

One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. The amide functionality provides a site for further derivatization via condensation reactions with carboxylic acids or esters, allowing chemists to introduce additional substituents that could enhance potency or selectivity. Similarly, the amino group can be acylated or alkylated to alter electronic properties or introduce hydrophobicity. These modifications make 1-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide a versatile intermediate in synthetic chemistry.

The pharmacological profile of 1-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide has been preliminarily investigated in several academic studies. Research indicates that derivatives of this class may interact with enzymes and receptors involved in metabolic pathways and signal transduction. For instance, modifications to the tetrahydropyran ring have been shown to influence binding affinity to certain enzyme families. The methoxy group has also been implicated in modulating pharmacokinetic properties such as solubility and metabolic stability.

Recent advances in computational chemistry have enabled more efficient screening of compounds like 1-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide for potential bioactivity. Molecular docking studies have suggested that this compound may interact with targets relevant to neurodegenerative diseases by competing with endogenous ligands or modulating receptor activity. These virtual screening approaches have accelerated the identification of promising candidates for experimental validation.

In addition to its pharmacological potential, 1-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide holds promise for applications in material science due to its rigid aromatic core and functionalizable side chains. Researchers have explored its utility as a precursor for liquid crystals and organic semiconductors where structural rigidity and electron delocalization are desirable properties.

The synthesis of 1-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide presents an interesting challenge due to its complex stereochemistry. Traditional synthetic routes often involve multi-step sequences involving cyclization reactions followed by functional group transformations. Recent methodologies have focused on catalytic approaches that improve yield and reduce byproduct formation. Transition metal-catalyzed reactions have emerged as particularly effective tools for constructing the tetrahydropyranocarbazole scaffold efficiently.

The future direction of research on CAS No. 1183506-28-6 is likely to focus on expanding its chemical space through library synthesis and exploring novel derivatives with enhanced properties. High-throughput screening technologies combined with machine learning models are being employed to predict bioactivity profiles before experimental synthesis. This integrated approach promises to streamline the discovery process and identify compounds with optimized therapeutic potential.

Overall, 1-Amino-6-methoxy- 1, 2, 3, 4-tetrahydronaphthalene- 1-carboxamide represents a fascinating molecule with broad applicability across pharmaceuticals and materials science. Its unique structural features offer opportunities for innovation through both synthetic chemistry and drug discovery efforts.

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